molecular formula C19H30N4OS B2540933 N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-78-5

N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B2540933
CAS RN: 476438-78-5
M. Wt: 362.54
InChI Key: URQGNXZIHNNMMP-UHFFFAOYSA-N
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Description

“N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is a chemical compound with diverse scientific applications. It is a heterocyclic compound, which means it is a cyclic compound with at least two different elements . The compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides, which is a class of compounds that our compound belongs to, can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

Triazole compounds, including our compound, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Scientific Research Applications

Catalytic Synthesis and Modification

The synthesis of N-aryl(benzyl)adamantane-1-carboxamides, closely related to the target compound, has been optimized through reactions involving adamantane-1-carboxylic acid with aromatic amines. This process utilizes phosphorus trichloride among other catalysts, yielding significant improvements in the efficiency and yield of these compounds (Shishkin et al., 2020). This methodological advancement facilitates the development of various adamantane derivatives for further research and application.

Construction of Metal-Organic Frameworks

Adamantane derivatives have been employed as tectons in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks exhibit unique properties such as antiferromagnetic intracluster coupling, indicating potential applications in materials science and magnetic materials research (Senchyk et al., 2013).

Ligand Synthesis for Coordination Polymers

Orthogonally substituted azole-carboxylate adamantane ligands have been synthesized for the preparation of coordination polymers. These ligands, through variations in solvent and substituents, facilitate the construction of both 1D and 2D copper(II) and nickel(II) coordination polymers, highlighting the versatility of adamantane derivatives in polymer chemistry (Pavlov et al., 2019).

Advanced Polymer Materials

New polyamides incorporating adamantane-type cardo dicarboxylic acids have been synthesized, displaying remarkable solubility in polar and less polar solvents, and exhibiting high thermal stability and mechanical strength. These materials hold promise for advanced applications in high-performance plastics and films (Liaw et al., 1999).

Catalytic Applications

Adamantane derivatives have been explored as catalysts in various reactions. For instance, a molybdenum trioxide hybrid decorated by 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid has demonstrated promising catalytic oxidation reactions, combining the benefits of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities and useful in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in various fields. Given the versatile biological activities of triazole compounds , there is potential for this compound to be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4OS/c1-3-4-5-23-16(21-22-18(23)25-2)12-20-17(24)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,3-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQGNXZIHNNMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SC)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

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